Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate
Description
Properties
IUPAC Name |
sodium;2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S.Na/c12-8-3-1-7(2-4-8)9-6-16-10(13-9)5-11(14)15;/h1-4,6H,5H2,(H,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRQBBXZVNJVCW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CC(=O)[O-])F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FNNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions. For example, 4-fluoroacetophenone can react with thiourea in the presence of a base like sodium hydroxide to form 4-(4-fluorophenyl)-1,3-thiazole.
Introduction of the Acetate Group: The thiazole derivative can then be reacted with chloroacetic acid in the presence of a base to introduce the acetate group, forming 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetic acid.
Formation of the Sodium Salt: Finally, the acetic acid derivative can be neutralized with sodium hydroxide to form the sodium salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. Continuous flow reactors and automated systems could be employed to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the thiazole ring or the acetate group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives or alcohols.
Substitution: Substituted thiazole derivatives with different functional groups.
Scientific Research Applications
Scientific Research Applications
The applications of sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate can be categorized into several key areas:
Pharmaceutical Development
This compound is explored for its potential as a therapeutic agent. Research has indicated its efficacy in:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against pathogens such as E. coli, with minimum inhibitory concentration (MIC) values around 50 µg/mL.
- Anti-inflammatory and Analgesic Effects : The compound has been investigated for its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in pain management and inflammation reduction.
Medicinal Chemistry
The compound serves as a building block in the synthesis of more complex molecules. It has been utilized in the development of new derivatives that possess enhanced biological activities, including:
- Anticonvulsant Activity : Certain derivatives have demonstrated anticonvulsant effects significantly stronger than standard medications like ethosuximide .
- Antioxidant Properties : this compound has been shown to act as a free radical scavenger, contributing to its potential in treating oxidative stress-related conditions .
Industrial Applications
Beyond the pharmaceutical realm, this compound is utilized in various industrial processes:
- Dye Production : The compound's unique chemical properties make it suitable for use in the synthesis of dyes and pigments.
- Biocides : Its antimicrobial properties lend themselves to applications in biocide formulations.
Case Studies
Several studies have documented the biological activities and potential therapeutic applications of this compound:
Case Study 1: Antimicrobial Activity
In a study evaluating various thiazole derivatives, this compound exhibited potent antibacterial activity against Staphylococcus epidermidis, comparable to standard antibiotics . This supports its potential use in developing new antimicrobial agents.
Case Study 2: Anticonvulsant Properties
Another investigation focused on thiazole derivatives showed that compounds similar to this compound had effective anticonvulsant action in animal models. These findings suggest that this compound could be further explored for its therapeutic potential in epilepsy treatment .
Mechanism of Action
The mechanism of action of Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the acetate group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1211774-49-0
- Molecular Formula : C₁₁H₇FNNaO₂S
- Molecular Weight : 259.23 g/mol
- Purity : ≥98% (HPLC) .
Structural Features :
The compound consists of a thiazole ring substituted with a 4-fluorophenyl group at position 4 and a sodium carboxylate moiety at position 2. The sodium salt enhances aqueous solubility, making it advantageous for pharmaceutical and industrial applications.
Structural and Functional Analogues
The following table summarizes key structural and functional differences between Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate and related thiazole derivatives:
Key Comparative Insights
Solubility and Bioavailability :
- The sodium carboxylate group in 1211774-49-0 confers high water solubility, critical for drug formulation .
- Ethyl ester derivatives (e.g., 325730-44-7 ) exhibit increased lipophilicity, favoring membrane permeability but requiring hydrolysis for activation .
Substituent Effects :
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances metabolic stability and binding affinity compared to chlorine in 338749-93-2 .
- Sulfonamide vs. Carboxylate : Sulfonamide groups (e.g., Compound 17 ) improve target specificity in antimalarial applications but may reduce solubility .
Piperazine-pyrimidine hybrids (e.g., Compound 17) demonstrate potent fast-killing properties against Plasmodium falciparum .
Industrial Scalability :
Biological Activity
Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a thiazole ring substituted with a fluorophenyl group, which enhances its pharmacological potential. This article delves into the biological activities associated with this compound, including its synthesis, pharmacological applications, and relevant case studies.
Synthesis of this compound
The synthesis typically involves several steps:
- Formation of the Thiazole Ring : The thiazole ring is synthesized through the reaction of α-haloketones with thiourea under basic conditions. This reaction is crucial for establishing the core structure of the compound.
- Substitution Reactions : Various substitution reactions can be performed to introduce the fluorophenyl group at the appropriate position on the thiazole ring, enhancing its lipophilicity and biological activity.
Biological Activities
This compound exhibits a range of biological activities:
Antitumor Activity
Thiazole derivatives are known for their anticancer properties. Studies indicate that this compound shows promising cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound has demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating significant antiproliferative activity .
- Mechanism of Action : The mechanism involves interaction with specific cellular targets that regulate apoptosis and cell proliferation pathways .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound:
- Bacterial Inhibition : The compound exhibits inhibitory effects against various bacterial strains, including resistant strains. Its efficacy is comparable to established antibiotics .
- Mechanism : Antibacterial action may be attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Comparative Biological Activity
To provide a clearer understanding of its biological activity, here is a comparison table with other thiazole derivatives:
| Compound Name | IC50 (µM) | Activity Type | Reference |
|---|---|---|---|
| This compound | <5 | Antitumor | |
| 2-(4-Chlorophenyl)thiazol-4-ylacetic acid | 10 | Antitumor | |
| Thiazole Derivative A | 15 | Antibacterial | |
| Thiazole Derivative B | <20 | Antiviral |
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antitumor Study : A study evaluating various thiazole derivatives found that this compound exhibited superior activity against A431 and Jurkat cells compared to standard chemotherapeutic agents like doxorubicin. The study highlighted structure-activity relationships (SAR) that underscored the importance of substituent groups on the phenyl ring for enhancing cytotoxicity .
- Antimicrobial Evaluation : Another research effort focused on its antimicrobial properties revealed that this compound effectively inhibited growth in multidrug-resistant bacterial strains. The study suggested that modifications in the thiazole structure could further enhance antimicrobial efficacy .
Q & A
Basic Synthesis Methodology
Q: What are the established synthetic routes for Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate? A: The compound is typically synthesized via the Hantzsch thiazole synthesis. Key steps include:
Thiazole Core Formation : Cyclocondensation of 4-(4-fluorophenyl)thiourea with α-haloacetate derivatives (e.g., ethyl bromoacetate) under basic conditions.
Acetylation : Hydrolysis of the ester group to yield the carboxylic acid derivative.
Salt Formation : Neutralization with sodium hydroxide to obtain the sodium salt.
Purification often involves recrystallization from polar aprotic solvents like DMF .
Advanced: Challenges in Purification and Crystallization
Q: How can researchers address low solubility or crystallinity during purification? A:
- Solvent Optimization : Use mixed solvents (e.g., DMF/water) to improve solubility.
- Crystallization Triggers : Introduce controlled evaporation or temperature gradients.
- Crystallographic Refinement : For structurally complex batches, X-ray diffraction (XRD) with SHELXL software helps verify purity and resolve crystal packing anomalies .
Structural Characterization Techniques
Q: What advanced methods validate the molecular structure of this compound? A:
- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., C–H···F, π–π stacking). Example: Twinning corrections using SHELXTL for non-merohedral crystals .
- Spectroscopy : confirms fluorophenyl substitution, while HRMS (High-Resolution Mass Spectrometry) matches the exact mass (233.9621 Da) .
Data Contradiction: Resolving Spectral Ambiguities
Q: How to resolve discrepancies in NMR or mass spectrometry data? A:
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals, especially in aromatic regions.
- Isotopic Pattern Analysis : HRMS differentiates between isobaric impurities (e.g., brominated byproducts).
- Cross-Validation : Compare experimental LogD (e.g., 1.5–2.0) with computational predictions (e.g., via JChem) .
Biological Activity Profiling
Q: What strategies assess the compound’s bioactivity in drug discovery? A:
- Target-Based Assays : Screen against kinases or GPCRs due to thiazole’s affinity for ATP-binding pockets.
- SAR Studies : Modify the fluorophenyl or acetate groups to evaluate potency changes. Evidence from similar thiazole-coumarin hybrids suggests anti-inflammatory potential .
Analytical Method Development
Q: Which hyphenated techniques ensure purity and stability? A:
- LC-MS/MS : Quantifies trace impurities (<0.1%) using C18 columns and acidic mobile phases.
- Thermogravimetric Analysis (TGA) : Monitors thermal stability, critical for formulation studies.
- Ion Chromatography : Verifies sodium counterion content .
Safety and Handling Protocols
Q: What precautions are necessary for lab-scale handling? A:
- PPE : Use nitrile gloves and fume hoods to avoid dermal/organic vapor exposure.
- Waste Management : Neutralize acidic byproducts before disposal.
- Emergency Protocols : Follow MEDITEXT guidelines for acute exposure (e.g., eye irrigation with saline) .
Solubility and Formulation Optimization
Q: How to improve aqueous solubility for in vivo studies? A:
- Co-Solvents : Use PEG-400 or cyclodextrins to enhance dissolution.
- Salt Screening : Compare sodium with potassium or lysine salts for pH-dependent solubility.
- LogD Adjustments : Introduce hydrophilic substituents (e.g., hydroxyl groups) on the thiazole core .
Computational Modeling for Property Prediction
Q: Can DFT calculations predict electronic properties? A:
- HOMO-LUMO Analysis : Models electron density distribution to guide electrophilic substitution.
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., protein-ligand docking).
- pKa Prediction : Tools like MarvinSuite estimate ionization states for bioavailability studies .
Role of Fluorine in Molecular Interactions
Q: How does the 4-fluorophenyl group influence crystallinity or bioactivity? A:
- Crystal Packing : Fluorine participates in C–H···F hydrogen bonds, stabilizing supramolecular architectures .
- Bioisosteric Effects : Enhances metabolic stability and membrane permeability compared to non-fluorinated analogs.
- Electron-Withdrawing Effects : Modulates the thiazole ring’s electron density, affecting reactivity in cross-coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
